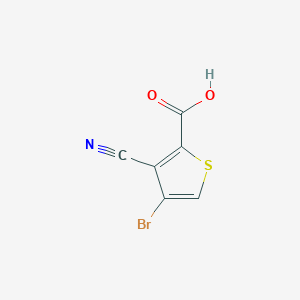

4-Bromo-3-cyanothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKHJAUYBFGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

The synthesis and derivatization of 4-Bromo-3-cyanothiophene-2-carboxylic acid are central to its utility as a chemical intermediate. The following sections detail the established and potential routes for its formation and the chemical modifications it can undergo.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 4-Bromo-3-cyanothiophene-2-carboxylic acid, a suite of NMR experiments would be necessary to assign all proton and carbon signals and to probe the molecule's conformational preferences.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms. However, for a complete and unambiguous assignment, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the thiophene (B33073) ring, if any were present.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of carbon atoms attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be particularly useful in assigning the quaternary carbons of the thiophene ring, the cyano group, and the carboxylic acid group by observing their long-range correlations with the thiophene proton.

A hypothetical data table for the ¹H and ¹³C NMR assignments, based on what would be expected for such a structure, is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |

| H-5 | Value | C-5 | C-3, C-4, C(CN) |

| C-2 | - | Value | H-5 |

| C-3 | - | Value | H-5 |

| C-4 | - | Value | H-5 |

| C-5 | Value | Value | - |

| C (Carboxyl) | - | Value | H-5 |

| C (Cyano) | - | Value | H-5 |

Note: The actual chemical shift values would be determined experimentally.

The orientation of the carboxylic acid group relative to the thiophene ring is a key conformational feature. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), could provide insights into the spatial proximity of the carboxylic acid proton and the proton on the thiophene ring. Such data would help to determine the preferred conformation in solution. Theoretical calculations are often used in conjunction with NMR data to provide a more detailed understanding of the conformational landscape of such molecules.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry of this compound.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or extended chains in the solid state.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen of the cyano group or an oxygen of the carboxylic acid.

π-Stacking: The aromatic thiophene ring can participate in π-stacking interactions with adjacent rings.

Understanding these interactions is crucial as they influence the material's physical properties.

The potential for tautomerism in thiophene derivatives, although less common than in other heterocyclic systems, could be investigated. More significantly, the possibility of polymorphism, where the compound crystallizes in different forms with distinct packing arrangements, is a key area of study. Different polymorphs can exhibit different physical properties, and their identification is important in materials science and pharmaceutical development.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly sensitive to the presence of specific functional groups and their local environment.

The analysis of the vibrational spectra would allow for the identification of characteristic stretching and bending frequencies for the following functional groups:

-C≡N (Cyano): A strong, sharp absorption band in the IR spectrum and a corresponding band in the Raman spectrum.

-COOH (Carboxylic acid): A broad O-H stretching band and a strong C=O stretching band in the IR spectrum.

C-Br (Bromo): A stretching vibration typically observed in the lower frequency region of the spectrum.

Thiophene ring: Characteristic ring stretching and bending vibrations.

The positions and shapes of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions in the solid state, providing further structural insights.

A representative data table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3200-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720-1680 | Value |

| Cyano | C≡N stretch | 2230-2210 | Value |

| Thiophene Ring | C=C stretch | ~1600-1400 | Strong |

| Thiophene Ring | C-H out-of-plane bend | ~900-700 | Value |

| Bromo | C-Br stretch | ~600-500 | Value |

Note: The actual wavenumber values would be determined experimentally.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) offers profound insights into the elemental composition and structural features of this compound through the precise mass measurement of the molecular ion and its fragments. The presence of a bromine atom imparts a characteristic isotopic pattern that is invaluable for its identification.

Isotopic Pattern Analysis: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.7% and 49.3%, respectively. fiveable.melibretexts.org This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units. fiveable.melibretexts.org The observation of this 1:1 ratio for ions containing a single bromine atom is a definitive marker for the presence of bromine in the molecule and its fragments.

Upon electron impact ionization, the molecular ion ([M]⁺˙) is expected to be observed. Key fragmentation steps would likely involve:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group would lead to the formation of a prominent [M-17]⁺ ion. libretexts.orgyoutube.com

Loss of the carboxyl group (•COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in an [M-45]⁺ fragment. libretexts.orgyoutube.com

Loss of a bromine radical (•Br): The C-Br bond can undergo homolytic cleavage to generate an [M-79/81]⁺ ion.

Cleavage of the thiophene ring: The stable aromatic thiophene ring may fragment under higher energy conditions, leading to smaller charged species.

A summary of anticipated prominent fragments is presented in the table below.

| Proposed Fragment Ion | Formula | Description |

| [M]⁺˙ | C₆H₂BrNO₂S⁺˙ | Molecular Ion |

| [M-OH]⁺ | C₆H₁BrNO S⁺ | Loss of a hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | C₅H₂BrNS⁺ | Loss of the entire carboxylic acid group |

| [M-Br]⁺ | C₆H₂NO₂S⁺ | Loss of the bromine atom |

This table represents predicted fragmentation patterns based on the chemical structure and general mass spectrometry principles.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are instrumental in characterizing the electronic transitions and photophysical properties of this compound. The electronic behavior of this molecule is governed by the interplay of the thiophene ring and its electron-withdrawing cyano and carboxylic acid substituents, as well as the halogen substituent.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of substituted thiophenes is characterized by electronic transitions within the aromatic π-system. nii.ac.jp For this compound, the absorption maxima are expected to be influenced by the substituents on the thiophene ring.

Theoretical studies on cyanothiophenes suggest that the position of the cyano group significantly affects the electronic absorption. nih.govacs.org A cyano group in the α-position (adjacent to the sulfur atom) generally causes a larger bathochromic (red) shift compared to a β-substitution. nih.govacs.org In this compound, the cyano group is in the β-position. The presence of the electron-withdrawing carboxylic acid and cyano groups, along with the bromine atom, is expected to modulate the energy of the π-π* transitions of the thiophene ring.

While specific experimental UV-Vis data for this compound is scarce, a summary of expected absorption characteristics based on related compounds is provided below.

| Spectroscopic Parameter | Expected Observation | Underlying Electronic Transition |

| λmax (in a non-polar solvent) | ~250-300 nm | π → π* |

| Molar Absorptivity (ε) | High | Allowed transition |

This table is based on general spectroscopic principles of substituted thiophenes and related chromophores.

Electronic Emission (Fluorescence) Spectroscopy: The fluorescence properties of thiophene derivatives are highly sensitive to their substitution pattern. sci-hub.se The introduction of cyano groups can influence the fluorescence quantum yield. nih.gov For many organic molecules, the presence of a heavy atom like bromine can lead to a decrease in fluorescence intensity due to enhanced intersystem crossing to the triplet state.

The photophysical properties, including fluorescence, of cyano-substituted aromatic compounds can also be influenced by the solvent polarity, often exhibiting solvatochromic shifts. mdpi.comnih.gov However, without experimental data, the specific emission wavelengths and quantum yield for this compound remain speculative.

| Photophysical Property | General Trend for Similar Compounds |

| Fluorescence Emission | Expected to be weak due to the heavy atom effect of bromine. |

| Stokes Shift | The difference between the absorption and emission maxima. |

| Quantum Yield (ΦF) | Likely to be low. |

| Excited-State Lifetime (τ) | Expected to be short. |

This table provides a qualitative prediction based on the known photophysical properties of similar classes of compounds.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Bromo-3-cyanothiophene-2-carboxylic acid, DFT calculations can provide valuable insights into its stability, reactivity, and electronic properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the thiophene (B33073) ring and the bromine atom, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing cyano and carboxylic acid groups, as well as the thiophene ring, which can accept electron density. The presence of strong electron-withdrawing groups is anticipated to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap. mdpi.com A smaller energy gap suggests that the molecule would be more reactive. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 2.5 to 4.5 |

Note: These values are illustrative and based on typical DFT calculations for similarly substituted thiophenes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would reveal regions of negative and positive electrostatic potential.

Regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their nucleophilic character. The acidic proton of the carboxylic acid would exhibit a region of high positive potential (colored blue), highlighting its susceptibility to deprotonation. The bromine atom, while electronegative, can also exhibit a region of positive potential on its outermost surface (a σ-hole), which can lead to halogen bonding interactions. The thiophene ring itself will have a complex distribution of charge due to the competing electronic effects of the substituents.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with solvent molecules. The primary focus of such simulations would be the rotational barrier around the single bond connecting the carboxylic acid group to the thiophene ring.

In a polar solvent like water or ethanol, MD simulations would likely show the formation of hydrogen bonds between the solvent molecules and the carboxylic acid group, as well as the cyano group. These interactions would stabilize certain conformations of the molecule and influence its solubility and reactivity. The bromine atom may also participate in halogen bonding with solvent molecules that can act as halogen bond acceptors. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

Predicted NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be predicted using DFT methods. The proton of the carboxylic acid is expected to have a chemical shift in the downfield region (around 12-13 ppm). The single proton on the thiophene ring would be influenced by the adjacent electron-withdrawing groups and the bromine atom, likely resulting in a chemical shift in the aromatic region.

The carbon atoms of the thiophene ring will show a range of chemical shifts depending on their substitution. The carbon attached to the bromine atom will be significantly influenced by the heavy atom effect. The carbons bonded to the cyano and carboxylic acid groups will be deshielded and appear at lower field.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-COOH) | 160-165 |

| C3 (C-CN) | 110-115 |

| C4 (C-Br) | 115-120 |

| C5 (C-H) | 130-135 |

| CN | 115-120 |

| COOH | 165-170 |

Note: These are estimated values and can vary based on the computational method and solvent.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated. Characteristic vibrational modes would include the O-H stretch of the carboxylic acid (around 3000-3300 cm-1), the C=O stretch of the carboxylic acid (around 1700-1750 cm-1), and the C≡N stretch of the cyano group (around 2220-2260 cm-1). The various C-C and C-S stretching and bending modes of the thiophene ring would appear in the fingerprint region.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Computational methods can be used to explore potential reaction mechanisms involving this compound. For instance, the mechanism of nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile, could be investigated. DFT calculations can be used to locate the transition state structures and calculate the activation energies for different reaction pathways.

The presence of the electron-withdrawing cyano and carboxylic acid groups would activate the thiophene ring towards nucleophilic attack. Computational studies could help in determining the preferred site of attack and the stereoelectronics of the reaction.

QSAR/QSPR Modeling for Structural Relationships in Chemical Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and related compounds with their chemical properties and reactivity. nih.gov

For chemical applications, QSPR models could predict properties such as solubility, boiling point, and partition coefficient based on calculated molecular descriptors. These descriptors can include electronic parameters (like HOMO/LUMO energies and dipole moment), steric parameters, and topological indices. Such models are valuable in the rational design of new thiophene derivatives with desired chemical characteristics for various applications, excluding biological activity prediction. researchgate.net

Role in Advanced Materials and Chemical Applications

Precursor for Advanced Organic Materials Synthesis

The inherent properties of the thiophene (B33073) ring, particularly its electron-rich nature and propensity to form conjugated systems, are leveraged in the design of novel organic materials. The specific substituents on 4-bromo-3-cyanothiophene-2-carboxylic acid further modulate these properties, opening avenues for its use in specialized applications.

The development of conjugated polymers and oligomers is a cornerstone of modern materials science, with applications spanning electronics, photonics, and sensing. Thiophene-containing polymers are particularly prominent in this field. While direct polymerization studies of this compound are not extensively documented in publicly available literature, its structure suggests significant potential for incorporation into such systems.

The bromo substituent at the 4-position serves as a reactive handle for various cross-coupling reactions, such as Stille or Suzuki polymerizations. These methods are instrumental in creating well-defined polymer backbones with alternating donor-acceptor units. sigmaaldrich.com The electron-withdrawing cyano and carboxylic acid groups would impart a strong acceptor character to the thiophene ring. By polymerizing this monomer with an electron-rich comonomer, a donor-acceptor conjugated polymer can be synthesized. This architecture is known to lower the bandgap of the resulting polymer, a crucial factor for applications in organic electronics. rsc.org

The general approach to synthesizing such polymers would involve the initial protection of the carboxylic acid group, followed by polymerization, and subsequent deprotection if the acidic functionality is desired in the final polymer. The presence of the carboxylic acid group could also be exploited for post-polymerization modification, allowing for the introduction of various functional side chains to tune solubility and other physical properties. d-nb.info

Table 1: Potential Polymerization Reactions for this compound Derivatives

| Polymerization Method | Reactive Site | Potential Comonomer | Resulting Polymer Type |

| Stille Coupling | C-Br | Organostannane derivative (e.g., distannylbithiophene) | Donor-Acceptor Conjugated Polymer |

| Suzuki Coupling | C-Br | Boronic acid or ester derivative (e.g., benzene-1,4-diboronic acid) | Donor-Acceptor Conjugated Polymer |

| Direct Arylation Polymerization | C-H and C-Br | Thiophene or other aromatic monomers | Donor-Acceptor Conjugated Polymer |

This table represents hypothetical polymerization routes based on established chemical principles for thiophene derivatives.

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor. sigmaaldrich.com Thiophene-based materials are among the most promising candidates in this area due to their excellent charge transport properties and environmental stability. beilstein-journals.org

The incorporation of this compound into conjugated polymers for organic semiconductor applications could offer several advantages. The electron-withdrawing nature of the cyano and carboxylic acid groups would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. researchgate.net A lower HOMO level generally leads to better stability in air and improved compatibility with high work function electrodes.

Furthermore, the presence of polar functional groups can influence the solid-state packing of the polymer chains, which is a critical factor for efficient charge transport. The carboxylic acid group, in particular, can promote intermolecular hydrogen bonding, potentially leading to more ordered crystalline domains within the polymer film. beilstein-journals.org

Table 2: Predicted Electronic Properties of Polymers Incorporating this compound

| Property | Predicted Effect | Rationale |

| HOMO Energy Level | Lowered | Electron-withdrawing effect of cyano and carboxylic acid groups |

| LUMO Energy Level | Lowered | Electron-withdrawing effect of cyano and carboxylic acid groups |

| Bandgap | Narrowed | Donor-acceptor architecture |

| Charge Carrier Mobility | Potentially enhanced | Ordered packing due to hydrogen bonding |

These predictions are based on established structure-property relationships in organic semiconductors. rsc.org

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The design of liquid crystalline materials often involves the creation of molecules with a rigid core and flexible peripheral chains. Thiophene oligomers have been explored as the rigid core in some liquid crystal designs. researchgate.net

For instance, esterification of the carboxylic acid with a long-chain alcohol, followed by a Suzuki coupling reaction at the bromo position with another aromatic unit bearing a second long-chain alkyl group, could lead to the formation of a calamitic (rod-shaped) liquid crystal. The presence of the cyano group would introduce a strong dipole moment, potentially leading to the formation of polar smectic phases. researchgate.net

Building Block in Medicinal Chemistry Scaffold Design (focused on synthesis and chemical transformations, not biological activity)

The thiophene ring is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The functional group array of this compound makes it an attractive starting material for the synthesis of diverse molecular architectures for drug discovery programs.

The carboxylic acid group of this compound is a key functional group for the synthesis of novel ligand systems. It can be readily converted into a wide range of other functional groups, such as amides, esters, and ketones, through standard organic synthesis transformations. nih.gov For example, amide coupling reactions with a diverse set of amines can generate a library of thiophene-2-carboxamides.

The bromo substituent provides a site for further diversification through cross-coupling reactions. For instance, a Suzuki coupling reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituents at the 4-position of the thiophene ring. nih.gov This allows for the systematic exploration of the chemical space around the thiophene core. The cyano group can also be transformed, for example, through hydrolysis to a carboxamide or reduction to an aminomethyl group, further increasing the structural diversity of the synthesized compounds.

The concept of chemical space exploration is central to modern drug discovery. It involves the synthesis of a large number of diverse molecules (a chemical library) to be screened for biological activity. The reactivity of this compound makes it an excellent scaffold for combinatorial library synthesis.

A typical synthetic strategy could involve a divergent approach. Starting from the parent molecule, the carboxylic acid can be reacted with a set of building blocks (e.g., a collection of different amines to form amides). In a subsequent step, the bromo group can be reacted with another set of building blocks (e.g., a collection of boronic acids in a Suzuki coupling). This approach allows for the rapid generation of a large and diverse library of compounds from a single starting material. The thiophene core provides a rigid framework, while the substituents at the 2, 3, and 4-positions can be varied to systematically probe the structure-activity relationships.

Table 3: Chemical Transformations for Library Synthesis from this compound

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amines, coupling agents (e.g., DCC, HATU) | Amides |

| Carboxylic Acid | Esterification | Alcohols, acid catalyst or coupling agents | Esters |

| Bromo | Suzuki Coupling | Boronic acids/esters, Palladium catalyst, base | Aryl/Heteroaryl substituents |

| Bromo | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, base | Alkynyl substituents |

| Cyano | Hydrolysis | Acid or base | Carboxamide |

| Cyano | Reduction | Reducing agents (e.g., LiAlH4) | Aminomethyl |

This table outlines potential synthetic routes for creating a diverse chemical library based on the this compound scaffold.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions between them. The functional groups present on this compound—namely the carboxylic acid, cyano, and bromo groups—provide potential sites for hydrogen bonding, dipole-dipole interactions, and halogen bonding, which are foundational to supramolecular assembly.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a branch of supramolecular chemistry in which a host molecule forms a complex with a guest molecule through non-covalent interactions. A comprehensive review of scientific literature and chemical databases reveals no specific studies detailing the use of this compound as either a host or a guest molecule in host-guest complexation or molecular recognition events.

Self-Assembly Processes and Ordered Structures

Self-assembly is the autonomous organization of components into patterns or structures without external intervention. The carboxylic acid group, in particular, is a well-known functional group for promoting self-assembly through the formation of strong hydrogen-bonded dimers. However, there is no available research in the public domain that specifically investigates or documents the self-assembly processes or the formation of ordered structures involving this compound.

Catalytic Role or Ligand in Transition Metal Catalysis

The sulfur and nitrogen atoms in the thiophene ring and cyano group, respectively, as well as the oxygen atoms in the carboxylic acid, offer potential coordination sites for metal ions. This suggests that this compound or its derivatives could potentially serve as ligands in transition metal catalysis. Such ligands are crucial in tuning the reactivity and selectivity of metal catalysts in a wide array of chemical transformations, including cross-coupling reactions. Despite this potential, a thorough search of the scientific literature indicates a lack of studies where this compound is employed either as a catalyst itself or as a ligand for a transition metal catalyst.

Applications in Agrochemical Building Blocks

Substituted thiophenes are valuable intermediates in the synthesis of agrochemicals, particularly insecticides. beilstein-journals.orgresearchgate.net The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives has been a key step in producing new classes of 1,2,4-triazole (B32235) insecticides. researchgate.net These routes often involve the functionalization of a thiophene core to serve as a handle for attachment to the final active molecule. researchgate.net

While related halogenated thiophene derivatives, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride, have been explicitly identified as building blocks for novel insecticides, there are no specific synthesis routes or chemical applications published in the scientific literature that name this compound as a direct precursor or building block in the synthesis of agrochemicals.

Advanced Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for determining the purity of 4-Bromo-3-cyanothiophene-2-carboxylic acid and for its separation from related substances and impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of the carboxylic acid group, reversed-phase HPLC is a suitable approach.

For effective separation and sensitive detection, derivatization of the carboxylic acid group is often employed. nih.gov This chemical modification can enhance the chromatographic behavior and improve the response of the analyte with common HPLC detectors. researchgate.netmdpi.com A variety of derivatization reagents are available for carboxylic acids, including those that introduce a chromophore or a fluorophore into the molecule. thermofisher.comlibretexts.org For instance, reagents like p-bromophenacyl bromide (BPB) react with carboxylic acids to form strongly UV-absorbing esters. libretexts.org Another approach involves the use of fluorescent labeling reagents, such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf), which can provide very low detection limits. psu.edu

Table 1: Potential Derivatization Reagents for HPLC Analysis of this compound

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Detection Enhancement |

| p-Bromophenacyl bromide (BPB) | Carboxylic acid | Phenacyl ester | Strong UV absorbance |

| 4-bromo-N-methylbenzylamine | Carboxylic acid | Amide | Improved ionization for MS detection nih.govtulane.edu |

| 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Carboxylic acid | Naphthalimide ester | Fluorescence thermofisher.com |

| 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | Carboxylic acid | Anthracenedicarboximidoethyl ester | High-sensitivity fluorescence psu.edu |

Coupled with a Diode Array Detector (DAD), HPLC can provide comprehensive spectral information across a range of wavelengths simultaneously. ctlatesting.com This is particularly useful for purity assessment, as it allows for the detection of co-eluting impurities that may have different UV-Vis spectra from the main compound. bohrium.com A typical HPLC-DAD method for a derivatized thiophene (B33073) carboxylic acid would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com The detection wavelength would be optimized based on the absorption maximum of the derivatized analyte. nih.govnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like carboxylic acids. researchgate.netphenomenex.com Therefore, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable derivative. research-solution.comjfda-online.com

The most common derivatization method for carboxylic acids in GC is silylation. phenomenex.comsigmaaldrich.com This process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. research-solution.comsigmaaldrich.com The reaction is typically carried out in an aprotic solvent, and sometimes a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reactivity, especially for sterically hindered compounds. sigmaaldrich.com

Another widely used derivatization technique is alkylation, specifically esterification, to form methyl or other alkyl esters. libretexts.orgcolostate.edu This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edu

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Resulting Derivative | Key Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Rapid and high-yield reactions research-solution.com |

| Silylation | N-Trimethylsilylimidazole (TMSI) | Trimethylsilyl ester | Potent reagent for hydroxyls and carboxylic acids phenomenex.comthermofisher.com |

| Alkylation (Esterification) | Diazomethane | Methyl ester | Forms stable esters colostate.edu |

| Alkylation (Esterification) | Boron trifluoride (BF3) in methanol | Methyl ester | Convenient and quantitative for fatty acids thermofisher.com |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Creates derivatives suitable for electron capture detection research-solution.comthermofisher.com |

Once derivatized, the resulting compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) as a detector provides structural information.

Electrochemical Methods for Redox Behavior and Electron Transfer Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. researchgate.net The thiophene ring is known to be electroactive, and its oxidation potential is sensitive to the nature of the substituents on the ring. mdpi.commit.edu

The presence of electron-withdrawing groups, such as the bromo and cyano groups in the target molecule, is expected to make the thiophene ring more difficult to oxidize. rsc.orgresearchgate.net This would result in a higher anodic peak potential compared to unsubstituted thiophene. rsc.org By studying the cyclic voltammogram, information about the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes can be obtained. researchgate.netutexas.eduresearchgate.net

In a typical CV experiment, a solution of the compound in a suitable organic solvent containing a supporting electrolyte is scanned over a potential range using a three-electrode system (working, reference, and counter electrodes). jept.de The resulting plot of current versus potential provides a fingerprint of the compound's electrochemical behavior. For instance, the oxidation potential of 3-substituted thiophenes can vary significantly depending on the substituent, with electron-donating groups lowering the potential and electron-withdrawing groups increasing it. researchgate.net

Table 3: Expected Influence of Substituents on the Electrochemical Properties of a Thiophene Ring

| Substituent | Electronic Effect | Expected Effect on Oxidation Potential |

| Methoxy (-OCH3) | Electron-donating | Decrease researchgate.net |

| Methyl (-CH3) | Electron-donating | Decrease |

| Phenyl (-C6H5) | Can be donating or withdrawing | Variable |

| Bromo (-Br) | Electron-withdrawing | Increase mdpi.com |

| Cyano (-CN) | Strongly electron-withdrawing | Significant increase rsc.org |

| Carboxylic acid (-COOH) | Electron-withdrawing | Increase researchgate.net |

Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., LC-MS/MS, GC-MS/MS beyond basic identification)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and quantification of this compound, especially in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. mdpi.com For carboxylic acids, derivatization can significantly improve ionization efficiency in the mass spectrometer's source. nih.govtulane.edunih.govnih.govresearchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) can be used to form derivatives that are more readily ionized by electrospray ionization (ESI). nih.govnih.govresearchgate.net In tandem mass spectrometry (MS/MS), the derivatized molecular ion is selected and fragmented, producing a characteristic fragmentation pattern that can be used for highly specific quantification and structural confirmation. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) of the derivatized this compound can also provide detailed structural information. ojp.gov The fragmentation patterns of thiophene derivatives in mass spectrometry are influenced by their substituents. nih.govresearchgate.net For instance, the cleavage of bonds adjacent to the carbonyl group and the loss of the bromine atom would be expected fragmentation pathways. libretexts.orgraco.cat By analyzing these fragmentation patterns, it is possible to confirm the structure of the molecule and to identify and characterize impurities and degradation products, even at trace levels. nih.gov The specific isotopic signature of bromine (approximately equal abundance of 79Br and 81Br) would also be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments. raco.cat

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of 4-Bromo-3-cyanothiophene-2-carboxylic acid is dictated by the interplay of its bromo, cyano, and carboxylic acid functionalities on the thiophene (B33073) ring. The bromine atom at the 4-position is a prime site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Future research could focus on leveraging this reactivity to construct elaborate molecular scaffolds.

Furthermore, the electron-withdrawing nature of the cyano and carboxylic acid groups is expected to influence the reactivity of the thiophene ring itself, potentially enabling novel substitution patterns. Investigations into palladium-catalyzed reactions have shown that bromothiophene derivatives can undergo coupling at the C-H bond adjacent to the sulfur atom, leaving the carbon-bromine bond intact. This differential reactivity offers a pathway to sequential functionalization, a highly desirable strategy in synthetic organic chemistry. The exploration of such selective transformations in this compound could lead to unprecedented molecular designs.

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While specific asymmetric syntheses for this compound have not been reported, the broader field of asymmetric catalysis offers numerous avenues for exploration. Chiral catalysts could be employed to introduce stereocenters during the synthesis of the thiophene ring or in subsequent modifications of the side chains.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of heterocyclic compounds. Future research could focus on developing organocatalytic methods for the enantioselective synthesis of derivatives of this compound. For instance, asymmetric Michael additions or aldol (B89426) reactions involving precursors to the target molecule could establish key stereocenters early in the synthetic sequence.

Integration into Flow Chemistry and Continuous Manufacturing Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless scale-up. The synthesis of complex heterocyclic compounds is an area where flow chemistry is beginning to make a substantial impact.

The integration of the synthesis of this compound and its derivatives into continuous manufacturing platforms represents a promising area of future research. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to higher yields and purities. Furthermore, the ability to handle hazardous reagents and intermediates in a closed and controlled environment enhances the safety profile of the synthetic process. Research in this area could focus on developing robust and scalable flow-based routes to this important building block.

Computational Design and Prediction of Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and structural properties of this compound and its derivatives.

Future research will likely involve the use of computational tools to design novel derivatives with specific, tailored properties. By modeling the interactions of these compounds with biological targets or by predicting their electronic properties for applications in materials science, researchers can prioritize synthetic targets and accelerate the discovery process. For example, computational studies could guide the design of derivatives with optimized absorption and emission spectra for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Sustainable Synthesis and Application Strategies for Thiophene-Based Compounds

The principles of green chemistry are increasingly guiding synthetic methodologies, emphasizing the use of renewable resources, the reduction of waste, and the use of environmentally benign reagents and solvents. The development of sustainable synthetic routes to this compound is a critical area for future investigation.

This could involve the use of greener solvents, the development of catalyst systems that operate under milder conditions, and the design of synthetic pathways with high atom economy. For instance, exploring the use of inexpensive and safe sulfur sources in transition-metal-free reactions for the construction of the thiophene ring could significantly improve the sustainability of the synthesis. Furthermore, investigating the potential applications of this compound in areas such as organic electronics or as a building block for biodegradable polymers would contribute to a more sustainable chemical industry.

Q & A

Q. Critical Factors :

Q. Key Challenges :

- Competing decarboxylation at >100°C requires careful temperature control.

- Steric hindrance from the carboxylic acid group necessitates bulky ligands (e.g., XPhos) for high yields .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

Q. Validation :

- X-ray crystallography confirms planar thiophene ring geometry (C-S-C angle: 92.5°) and hydrogen-bonding dimerization via carboxylic acid groups .

Advanced: How can conflicting solubility data for this compound in polar solvents be resolved methodologically?

Answer:

Reported discrepancies arise from protonation states and solvent pH:

Q. Resolution Protocol :

pH Adjustment : Pre-dissolve in basic aqueous solution (pH >10) for stock solutions.

Co-solvents : Use DMSO:water (1:4) to maintain solubility in biological assays .

Dynamic Light Scattering (DLS) : Monitor aggregation at varying pH (critical aggregation pH: 5.8) .

Advanced: What strategies mitigate decarboxylation during thermal reactions involving this compound?

Answer:

Decarboxylation occurs via radical pathways at elevated temperatures. Mitigation approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.